(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride

Description

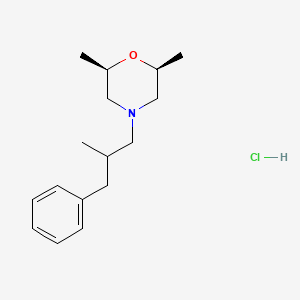

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride (CAS: 922734-43-8) is a morpholine derivative primarily recognized as Amorolfine Impurity 3 or Amorolfine EP Impurity C in pharmaceutical contexts . It is structurally related to the antifungal drug Amorolfine Hydrochloride (CAS: 78613-38-4), which inhibits ergosterol biosynthesis in fungal cell membranes . The compound has a molecular formula of C₁₆H₂₆ClNO and a molecular weight of 283.84 g/mol . Its role as a pharmaceutical impurity necessitates rigorous characterization to comply with ICH guidelines, where impurities exceeding 0.10% must be identified and quantified .

Properties

Molecular Formula |

C16H26ClNO |

|---|---|

Molecular Weight |

283.83 g/mol |

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-(2-methyl-3-phenylpropyl)morpholine;hydrochloride |

InChI |

InChI=1S/C16H25NO.ClH/c1-13(9-16-7-5-4-6-8-16)10-17-11-14(2)18-15(3)12-17;/h4-8,13-15H,9-12H2,1-3H3;1H/t13?,14-,15+; |

InChI Key |

OBKSBQUAVIMCMV-XZPOUAKSSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=CC=C2.Cl |

Canonical SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride typically involves multiple steps, including the formation of the morpholine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as alkyl halides, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the morpholine ring or the phenylpropyl side chain are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.

Medicine: Research may explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or its potential effects on specific medical conditions.

Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride, known by its CAS number 922734-43-8, is a morpholine derivative that has garnered interest for its potential biological activities. This compound is notable for its structural features that may contribute to various pharmacological effects, including antifungal and antitumor properties.

- Molecular Formula : C₁₆H₂₆ClNO

- Molecular Weight : 283.84 g/mol

- SMILES Notation : Cl.CC(CN1CC@@HOC@@HC1)Cc2ccccc2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antifungal Activity :

- The compound has been investigated for its antifungal properties. Similar compounds in the morpholine class have shown effectiveness against various fungal strains. The presence of specific substituents on the phenyl ring enhances antifungal activity through increased lipophilicity and interaction with fungal cell membranes .

- Antitumor Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics:

- Electronegative Substituents : The introduction of electronegative atoms like fluorine or chlorine on the aromatic ring enhances antifungal activity by improving electron density and lipophilicity .

- Lipophilicity : The compound's ability to penetrate biological membranes is crucial for its effectiveness as a therapeutic agent. The SAR studies indicate that higher lipophilicity correlates with better biological activity .

Antifungal Studies

A study focusing on a series of morpholine derivatives found that modifications at the para position of the phenyl moiety significantly affected antifungal efficacy. Compounds with stronger electronegative substituents exhibited improved activity against fungal pathogens .

Antitumor Mechanisms

In vitro studies on HepG2 liver cancer cells revealed that treatment with related morpholine compounds led to:

- Cell Cycle Arrest : A significant increase in cells in the S phase was observed upon treatment with varying concentrations of related compounds.

- Apoptosis Induction : Flow cytometry analyses indicated a dose-dependent increase in apoptotic cells, correlating with mitochondrial membrane potential collapse and activation of caspase pathways .

Summary Table of Biological Activities

Q & A

Q. Advanced Research Focus

- Enantiomer separation : Chiral stationary phases (e.g., amylose- or cellulose-based columns) isolate (2R,6S) from other stereoisomers.

- In vitro testing : Antifungal assays (e.g., MIC determination against Candida spp.) compare activity between enantiomers. The (2R,6S)-rel configuration shows enhanced binding to fungal sterol biosynthesis enzymes, a mechanism shared with Amorolfine .

How are impurities identified and quantified during synthesis, and what are their potential sources?

Q. Advanced Research Focus

- LC-MS/MS : Identifies trace impurities (e.g., desmethyl byproducts or incomplete cyclization products) with mass accuracy ≤ 2 ppm .

- Synthetic byproducts : Common impurities arise from:

What experimental approaches determine solubility profiles in pharmaceutically relevant solvents?

Q. Basic Research Focus

- Equilibrium solubility : Shake-flask method in buffered solutions (pH 1.2–7.4) and organic solvents (methanol, chloroform) at 25°C and 37°C.

- Spectrophotometric quantification : UV-Vis absorption at λmax ~280 nm, calibrated against standard curves .

- Thermodynamic analysis : DSC measures melting point (157–159°C) to assess crystalline stability .

How does hygroscopicity influence storage stability, and what degradation products are observed?

Q. Advanced Research Focus

- Accelerated stability studies : Samples stored at 25°C/60% RH and 40°C/75% RH for 6–12 months.

- Degradation pathways : Hydrolysis of the morpholine ring under high humidity, detected via HPLC as open-chain amine derivatives.

- Mitigation strategies : Use of desiccants (silica gel) and airtight containers under 4°C storage .

What biochemical assays evaluate its interaction with fungal enzyme targets?

Q. Advanced Research Focus

- Sterol Δ¹⁴-reductase inhibition : Radiolabeled substrate assays (e.g., ¹⁴C-mevalonate) quantify inhibition in Candida albicans membrane fractions.

- Docking studies : Molecular modeling (AutoDock Vina) predicts binding affinity to the enzyme’s active site, correlating with experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.